molecular formula C14H18O B14210933 1-Phenyloct-6-en-3-one CAS No. 628691-74-7

1-Phenyloct-6-en-3-one

Cat. No.: B14210933
CAS No.: 628691-74-7
M. Wt: 202.29 g/mol
InChI Key: UFKAUNZLNCFDQX-UHFFFAOYSA-N
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Description

1-Phenyloct-6-en-3-one is an organic compound with the molecular formula C_14H_18O It is characterized by a phenyl group attached to an octenone chain

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Phenyloct-6-en-3-one can be synthesized through several methods. One common approach involves the reaction of phenylmagnesium bromide with oct-6-en-3-one under controlled conditions. The reaction typically requires an inert atmosphere and a solvent such as diethyl ether or tetrahydrofuran (THF). The mixture is stirred at low temperatures to ensure the formation of the desired product.

Industrial Production Methods: Industrial production of this compound often involves the use of catalytic processes to enhance yield and efficiency. Catalysts such as palladium or nickel complexes are employed to facilitate the coupling reactions. The process is optimized to achieve high purity and yield, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 1-Phenyloct-6-en-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH_4) or sodium borohydride (NaBH_4) can convert the compound into alcohols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.

Major Products Formed:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Halogenated derivatives or other substituted phenyl compounds.

Scientific Research Applications

1-Phenyloct-6-en-3-one has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating certain diseases.

    Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-Phenyloct-6-en-3-one involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

1-Phenyloct-6-en-3-one can be compared with other similar compounds such as:

    1-Phenylhept-6-en-3-one: Similar structure but with a shorter carbon chain.

    1-Phenylhex-6-en-3-one: Even shorter carbon chain, leading to different chemical properties.

    1-Phenylpent-6-en-3-one: Further reduction in carbon chain length.

Uniqueness: this compound stands out due to its longer carbon chain, which imparts unique chemical properties and potential applications. Its structure allows for diverse chemical modifications, making it a versatile compound in various fields.

Properties

CAS No.

628691-74-7

Molecular Formula

C14H18O

Molecular Weight

202.29 g/mol

IUPAC Name

1-phenyloct-6-en-3-one

InChI

InChI=1S/C14H18O/c1-2-3-5-10-14(15)12-11-13-8-6-4-7-9-13/h2-4,6-9H,5,10-12H2,1H3

InChI Key

UFKAUNZLNCFDQX-UHFFFAOYSA-N

Canonical SMILES

CC=CCCC(=O)CCC1=CC=CC=C1

Origin of Product

United States

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